
5-isopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-isopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (IMTAC) is a triazole-based compound that has gained attention in recent years due to its potential application in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
作用机制
The mechanism of action of 5-isopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid as a fluorescent probe for copper ions involves the chelation of copper ions by the triazole ring, leading to the enhancement of fluorescence. As an inhibitor of DPP-4, 5-isopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid binds to the active site of the enzyme, preventing the cleavage of incretin hormones and leading to increased insulin secretion.
Biochemical and Physiological Effects
5-isopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to have no significant toxicity in vitro and in vivo studies. As an inhibitor of DPP-4, 5-isopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has the potential to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of type 2 diabetes.
实验室实验的优点和局限性
5-isopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has the advantage of being a fluorescent probe for copper ions that can be used in living cells, making it a useful tool for studying copper ion homeostasis in cells. However, the yield of 5-isopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid using current synthesis methods is relatively low, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the research on 5-isopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. One direction is to improve the synthesis method to increase the yield and purity of 5-isopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. Another direction is to explore the potential of 5-isopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid as a therapeutic agent for the treatment of type 2 diabetes. Additionally, the use of 5-isopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid as a fluorescent probe for other metal ions, such as zinc and iron, can be explored. Finally, the development of new applications for 5-isopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, such as in the synthesis of metal-organic frameworks, can also be investigated.
Conclusion
5-isopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based compound that has shown potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on 5-isopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has the potential to lead to new discoveries and applications in various fields, including medicine and materials science.
合成方法
The synthesis of 5-isopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been reported using different methods, including the reaction of 3-methylbenzyl azide with isopropyl propiolate followed by the reaction with ethyl 2-cyanoacetate. Another method involves the reaction of 3-methylbenzyl azide with ethyl 2-cyanoacetate followed by the reaction with isopropyl propiolate. The yield of 5-isopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid using these methods ranges from 40 to 60%.
科学研究应用
5-isopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has shown potential in various scientific research applications, including as a fluorescent probe for the detection of copper ions in living cells. It has also been used as a ligand for the synthesis of metal-organic frameworks and as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels.
属性
IUPAC Name |
1-(3-methylphenyl)-5-propan-2-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8(2)12-11(13(17)18)14-15-16(12)10-6-4-5-9(3)7-10/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFNTQNLZMTUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-morpholinyl)-5-nitrophenyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B5194067.png)
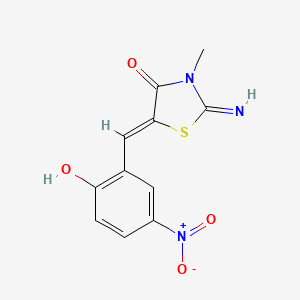
![3-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5194083.png)
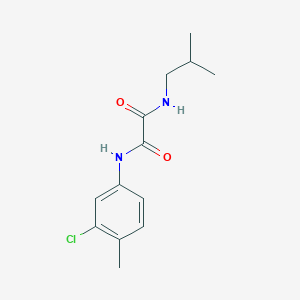
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B5194090.png)
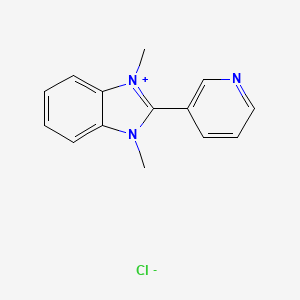
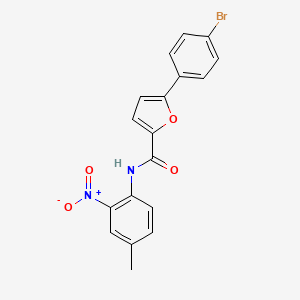

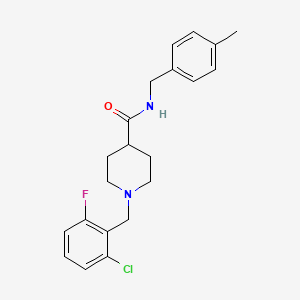
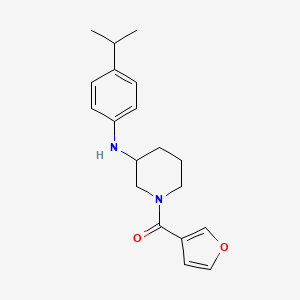
![N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine](/img/structure/B5194133.png)
![N-[4-(N-{[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5194136.png)
![N-[5-(1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5194147.png)
![ethyl [3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate](/img/structure/B5194159.png)